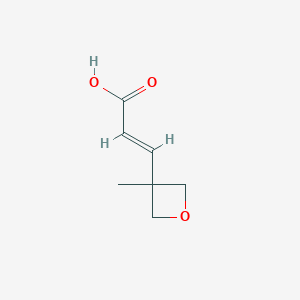
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of an oxetane ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid typically involves the formation of the oxetane ring followed by the introduction of the propenoic acid group. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to its corresponding alcohol.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized oxetane derivatives, reduced alcohols, and various substituted oxetane compounds.
Scientific Research Applications
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The oxetane ring can interact with enzymes and receptors, leading to various biological effects. The propenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar propenoic acid moiety but differs in the presence of methoxy groups and a phenol ring.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound shares the propenoic acid moiety but has a more complex structure with additional functional groups.
Uniqueness
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H10O3/c1-7(4-10-5-7)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2+ |
InChI Key |
HGRIEJSTTLPMRU-NSCUHMNNSA-N |
Isomeric SMILES |
CC1(COC1)/C=C/C(=O)O |
Canonical SMILES |
CC1(COC1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















